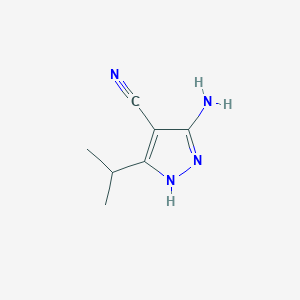

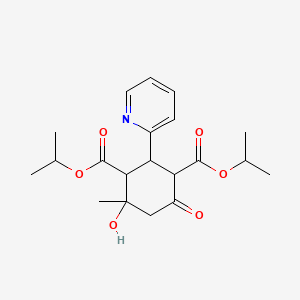

5-氨基-3-异丙基-1H-吡唑-4-碳腈

描述

5-Amino-3-isopropyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative. Pyrazole derivatives are an important group of organic compounds containing heterocyclic rings from which important medicinal, biological, and industrial properties have been reported . They have been reported to have properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities .

Synthesis Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been achieved through various methods. One such method involves the use of 4-Carboxy-1-sulfopyridin-1-ium monozinc (II) trichloride {[4CSPy]ZnCl3} as a new acidic catalyst in the process of anomeric based oxidative aromatization . Another method involves a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water .Molecular Structure Analysis

The molecular structure of 5-amino-1H-pyrazole-4-carbonitriles has been studied using various analyses such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), energy-dispersive X-ray spectroscopy, thermal gravimetric analysis, differential thermal gravimetric analysis, and mass spectroscopy (MS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles include anomeric based oxidative aromatization . The reaction involves several consecutive reactions, producing the target product without the need to separate the intermediates .科学研究应用

晶体结构分析

类似于5-氨基-3-异丙基-1H-吡唑-4-碳腈的化合物5-氨基-1-(2-氯乙基)-1H-吡唑-4-碳腈已被研究其晶体和分子结构。该化合物中的吡唑环被氨基、碳腈基和2-氯乙基基团取代,其晶体结构通过分子间的N-H…N和C-H…Cl相互作用(Fathima et al., 2014)稳定。

合成中的催化剂

抗坏血酸钠已被用作多取代5-氨基吡唑-4-碳腈的绿色合成催化剂,展示了该化合物在环保化学过程中的潜力(Kiyani & Bamdad, 2018)。

腐蚀抑制

对与5-氨基-3-异丙基-1H-吡唑-4-碳腈密切相关的吡喃吡唑衍生物进行的研究显示了其在酸性溶液中对轻钢腐蚀的潜力。这突显了该化合物在材料科学和工程中的可能应用(Yadav et al., 2016)。

电子性质和富勒烯相互作用

对一种氟代吡唑碳腈衍生物的电子性质进行了研究,其结构类似于5-氨基-3-异丙基-1H-吡唑-4-碳腈。重点是识别与富勒烯分子的相互作用,暗示了在材料科学和纳米技术中的潜在应用2022 source。

混合分子的合成

5-氨基-3-(氰甲基)-1H-吡唑-4-碳腈,一种密切相关的化合物,已被用于形成结合烟酰腈和吡唑单元的混合分子。这种合成方法在新化学实体的开发中具有潜在应用(Dotsenko et al., 2020)。

抗病毒活性

5-氨基-1-取代-1H-吡唑-4-碳腈衍生物已显示出对单纯疱疹病毒1型的有希望的抗病毒活性,表明了潜在的药物化学应用(Rashad et al., 2009)

作用机制

The mechanism of action in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves the reaction of the intermediate with the acidic part of the catalyst. Through the anomeric effect and vinylogous anomeric effect in the intermediate, the product is prepared and one molecule of H2 is released .

未来方向

Given the significant medicinal, biological, and industrial properties of pyrazole derivatives, there is a continuous need for new methods for the synthesis of these compounds . Future research may focus on developing more efficient and environmentally friendly synthesis methods, as well as exploring the potential applications of these compounds in various fields.

属性

IUPAC Name |

3-amino-5-propan-2-yl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-4(2)6-5(3-8)7(9)11-10-6/h4H,1-2H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJFTKKSKNDXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NN1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663602 | |

| Record name | 3-Amino-5-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

476371-64-9 | |

| Record name | 3-Amino-5-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9(10H)-Anthracenone, 10-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B1655922.png)

![2-Naphthalenol, 1-[[4-(diethylamino)phenyl]azo]-](/img/structure/B1655923.png)

![Tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate](/img/structure/B1655925.png)

![5-(Carbamoylamino)-2-[[2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]pentanoic acid](/img/structure/B1655931.png)